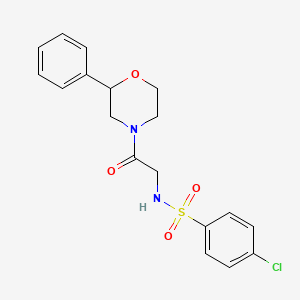

4-chloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

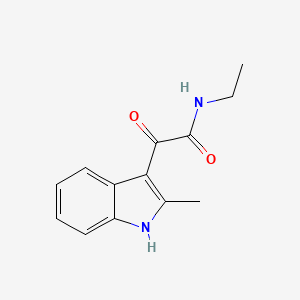

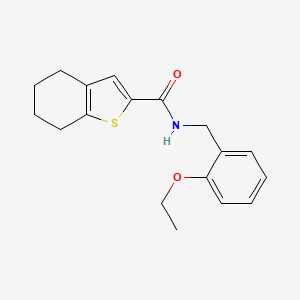

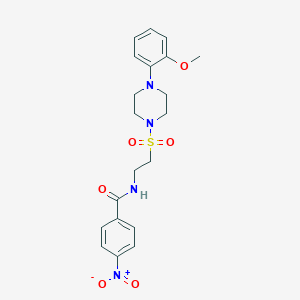

“4-chloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide” is a chemical compound . It belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond .

Molecular Structure Analysis

The molecular formula of “4-chloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide” is C23H17ClN4O4S . Its average mass is 400.902 Da and its monoisotopic mass is 400.166595 Da .

Applications De Recherche Scientifique

Antimicrobial and Anti-HIV Activity

- Some novel benzenesulfonamides, including variants similar to 4-chloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide, have been synthesized and tested for antimicrobial and anti-HIV activity. These compounds have shown promising results in accordance with their structure-activity relationship (Iqbal et al., 2006).

Enzyme Inhibition and Antioxidant Potential

- Derivatives of 4-chloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide have been synthesized and evaluated for their enzyme inhibition potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as for their antioxidant properties. Some compounds exhibited significant inhibition against these enzymes and showcased notable antioxidant activity (Kausar et al., 2019).

Anticancer Activity

- Novel derivatives of benzenesulfonamide have been synthesized as potential anticancer agents. Some compounds have shown remarkable activity against a variety of human tumor cell lines, indicating their potential use in cancer therapy (Sławiński et al., 2012).

Cerebral Vasospasm Prevention

- Certain benzenesulfonamide derivatives have been studied for their effectiveness in preventing cerebral vasospasm after subarachnoid hemorrhage. These studies suggest their potential application in treating vasospasm resulting from such hemorrhages in humans (Zuccarello et al., 1996).

Antimicrobial Activity and Enzyme Inhibition

- Benzenesulfonamide derivatives, similar to the compound , have been synthesized and tested for their antimicrobial properties. They have also been evaluated for their ability to inhibit enzymes like lipoxygenase and chymotrypsin, showing moderate to good activities in these areas (Aziz‐ur‐Rehman et al., 2014).

Carbonic Anhydrase Inhibition and Anticancer Potential

- Studies on certain benzenesulfonamide derivatives have demonstrated their inhibitory effects on carbonic anhydrase enzymes and also indicated potential as anticancer agents. Some compounds showed selective cytotoxic effects against tumor cell lines (Gul et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O4S/c19-15-6-8-16(9-7-15)26(23,24)20-12-18(22)21-10-11-25-17(13-21)14-4-2-1-3-5-14/h1-9,17,20H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBFVTBYTLSZAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2834679.png)

![N-(4-fluorobenzyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2834688.png)

![N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2834689.png)

![3-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2834693.png)